An In-Depth Technical Guide to the Solubility of 1-Methyl-3-N-Boc-amino-azetidine in Organic Solvents
An In-Depth Technical Guide to the Solubility of 1-Methyl-3-N-Boc-amino-azetidine in Organic Solvents
Abstract
Solubility is a cornerstone physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. Insufficient solubility can lead to unreliable in-vitro assay results, poor absorption, and significant formulation challenges, ultimately terminating the progression of otherwise promising candidates. This guide provides a comprehensive analysis of the solubility profile of 1-Methyl-3-N-Boc-amino-azetidine, a key building block in modern medicinal chemistry. Lacking specific public data for this compound, this paper establishes a robust predictive framework based on first-principle analysis of its molecular structure. Furthermore, it provides a detailed, field-proven experimental protocol for determining its thermodynamic solubility, ensuring researchers can generate reliable, publication-quality data.
Introduction: The Strategic Importance of Azetidines and Solubility
Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in medicinal chemistry. Their unique structural features—high ring strain, sp3-rich character, and conformational rigidity—can confer significant advantages, including enhanced metabolic stability, improved pharmacokinetic properties, and better solubility compared to more traditional ring systems.[1] The incorporation of azetidine motifs is a validated strategy, present in several FDA-approved drugs.[1][2]
The subject of this guide, 1-Methyl-3-N-Boc-amino-azetidine, combines the desirable azetidine core with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is fundamental in multi-step organic synthesis, masking the nucleophilicity of the amine to allow for selective chemical transformations elsewhere in the molecule.[3] The introduction of this bulky, nonpolar group drastically alters the parent amine's physical properties, generally increasing its lipophilicity and, consequently, its solubility in organic solvents.[3]
Understanding the solubility of this specific building block is critical for:
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Reaction Condition Optimization: Selecting appropriate solvents to ensure complete dissolution of reactants, leading to improved reaction kinetics and yields.
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Purification Strategy: Designing effective crystallization or chromatographic purification processes.
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Formulation for Biological Assays: Preparing homogenous stock solutions (often in solvents like DMSO) for accurate and reproducible screening results.[4]
This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a definitive experimental method for its quantitative measurement.
Physicochemical Analysis and Predicted Solubility
The precise structure for "1-Methyl-3-N-Boc-amino-azetidine" is interpreted as tert-butyl (1-methylazetidin-3-yl)carbamate . Its solubility in any given solvent is a direct consequence of the interplay between its distinct functional domains.
Outlook: Advanced Solubility Prediction Methods
While the principles outlined in Section 2 provide a strong predictive foundation, the field is increasingly leveraging computational tools for more accurate forecasting. Machine learning and AI algorithms, trained on large datasets of experimental solubility data, can now predict solubility with remarkable accuracy. [1][2][5][6]These models use quantum chemistry descriptors—such as molecular surface area and electrostatic potential—to build sophisticated quantitative structure-property relationship (QSPR) models, offering a powerful in-silico alternative to accelerate solvent screening and compound design. [3]
Conclusion
1-Methyl-3-N-Boc-amino-azetidine is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility profile. Based on a first-principles structural analysis, it is predicted to be highly soluble in common polar aprotic solvents like DCM, THF, and DMSO, with moderate to high solubility in polar protic solvents like methanol and ethanol, and poor solubility in water and nonpolar alkanes. For definitive, high-fidelity data required for regulatory filings or process development, the shake-flask method remains the indispensable gold standard. The detailed protocol provided herein offers a robust and reliable path for researchers to empirically determine this critical physicochemical parameter.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Vertex AI Search.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Vertex AI Search.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem. Vertex AI Search.
- Azetidines in Drug Discovery - PharmaBlock. Vertex AI Search.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11). Vertex AI Search.
- (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. Vertex AI Search.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Vertex AI Search.
- Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells - RSC Publishing. Vertex AI Search.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Vertex AI Search.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Vertex AI Search.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Vertex AI Search.
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